molecular formula C17H27N5O2 B2605951 8-(Azepan-1-yl)-3-methyl-7-pentylpurine-2,6-dione CAS No. 300704-60-3

8-(Azepan-1-yl)-3-methyl-7-pentylpurine-2,6-dione

Cat. No. B2605951
CAS RN: 300704-60-3
M. Wt: 333.436
InChI Key: FPGWOBIPYBLTAH-UHFFFAOYSA-N
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Description

8-(Azepan-1-yl)-3-methyl-7-pentylpurine-2,6-dione is a chemical compound that belongs to the class of xanthines. It is also known as Rolipram and is widely used in scientific research for its various biochemical and physiological effects.

Scientific Research Applications

Synthetic Chemistry Applications Azepine derivatives and related compounds are frequently explored for their synthetic versatility. For example, studies on the synthesis of azepino[4,5-b]quinoxalines and pyridopyrazino[2,3-d]azepines demonstrate the potential of azepine-containing compounds in constructing complex heterocyclic structures, which are prevalent in many biologically active molecules (Bonacorso, Mack, & Effenberger, 1995). Such synthetic routes offer pathways for the development of novel compounds with potential pharmaceutical applications.

Medicinal Chemistry and Drug Discovery Azepine derivatives have been explored for their biological activities. For instance, the synthesis of thieno[2,3-b]azepin-4-ones, despite not showing significant antineoplastic activity in preliminary data, underscores the ongoing interest in azepine derivatives as potential therapeutic agents (Koebel, Needham, & Blanton, 1975). Research in this area continues to explore the therapeutic potential of azepine-based compounds across various disease models.

properties

IUPAC Name

8-(azepan-1-yl)-3-methyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-3-4-7-12-22-13-14(20(2)17(24)19-15(13)23)18-16(22)21-10-8-5-6-9-11-21/h3-12H2,1-2H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGWOBIPYBLTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(azepan-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

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